cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
Overview
Description
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride can be compared with other similar compounds such as:
- Hexahydrocyclopenta[c]pyrrol-5-one hydrochloride
- Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior .
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNCPOILAXTAM-KNCHESJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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